molecular formula C25H24N2O2 B2377470 [1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108389-43-9

[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2377470
CAS No.: 2108389-43-9
M. Wt: 384.479
InChI Key: YCAHWMSPCPTSEB-UHFFFAOYSA-N
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Description

[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C25H24N2O2 and its molecular weight is 384.479. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis in PI3 Kinase Inhibition

  • Application : This compound is involved in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors. Specifically, it is part of a process to synthesize a metabolite of PKI-179, a PI3 kinase inhibitor, with defined stereochemistry crucial for its activity (Chen et al., 2010).

Crystal and Molecular Structure Analysis

  • Application : The compound's crystal and molecular structures have been analyzed, showing its potential for further chemical and pharmacological research. This analysis includes understanding its crystalline form, molecular conformation, and potential for interaction with other molecules (Lakshminarayana et al., 2009).

Synthesis and Antibacterial Activity

  • Application : Derivatives of this compound have been synthesized and tested for their antibacterial activity. These studies contribute to the development of new antimicrobial agents, indicating its potential in addressing bacterial resistance (B. Reddy et al., 2011).

Isomorphous Methyl- and Chloro-Substituted Analogues

  • Application : Research on isomorphous structures related to this compound, obeying the chlorine-methyl exchange rule, has been conducted. This research contributes to understanding the substituent effects on molecular properties and reactions (Swamy et al., 2013).

Synthesis and Antimicrobial Activity of Pyrazoline Derivatives

  • Application : The synthesis of pyrazoline derivatives of this compound and their antimicrobial activities have been explored. Such studies are valuable in drug discovery and development, particularly in finding new treatments for microbial infections (Kumar et al., 2012).

Synthesis and Structural Analysis in Organic Chemistry

  • Application : The compound's role in organic synthesis, particularly in forming complex molecular structures like azabicyclo[3.2.1]octane moieties, highlights its significance in chemical synthesis and structure-function studies (Meilert et al., 2003).

Properties

IUPAC Name

(4-phenylphenyl)-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)27-21-10-11-22(27)17-24(16-21)29-23-12-14-26-15-13-23/h1-9,12-15,21-22,24H,10-11,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHWMSPCPTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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